molecular formula C22H28ClNO3 B14032955 Fmoc-(r)-3-amino-5-methylhexan-1-ol hcl

Fmoc-(r)-3-amino-5-methylhexan-1-ol hcl

Cat. No.: B14032955
M. Wt: 389.9 g/mol
InChI Key: XBACVSBMMDYHBW-NTISSMGPSA-N
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Description

Fmoc-(R)-3-amino-5-methylhexan-1-ol HCl is a chiral amino alcohol derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, commonly utilized in peptide synthesis and medicinal chemistry. The compound features a hexanol backbone with a stereogenic center at the 3-position (R-configuration), a methyl branch at the 5-position, and a terminal hydroxyl group. The HCl salt enhances solubility in polar solvents, facilitating its use in solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula

C22H28ClNO3

Molecular Weight

389.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C22H27NO3.ClH/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21;/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25);1H/t16-;/m0./s1

InChI Key

XBACVSBMMDYHBW-NTISSMGPSA-N

Isomeric SMILES

CC(C)C[C@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Canonical SMILES

CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting Fmoc-protected amine is then further reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of resins and coupling reagents in SPPS allows for efficient and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine, various oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is widely used in the synthesis of peptides. The Fmoc group serves as a temporary protective group for the amino function, allowing for selective reactions at other sites .

Biology

In biological research, the compound is used to study protein interactions and functions. It is also employed in the synthesis of peptide-based drugs and biomolecules .

Medicine

In medicine, Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride is used in the development of peptide-based therapeutics. These therapeutics are designed to target specific proteins and pathways involved in various diseases .

Industry

In the industrial sector, the compound is used in the large-scale production of peptides and peptide-based materials. It is also employed in the development of diagnostic tools and drug delivery systems .

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-5-methylhexan-1-ol hydrochloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions at the amino site during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₂H₂₆ClNO₃ (estimated for HCl salt)
  • Molecular Weight : ~400.9 g/mol (including HCl)
  • Solubility : Soluble in dimethylformamide (DMF), dichloromethane (DCM), and aqueous acidic conditions .
  • Applications : Building block for peptide backbone modification, chiral ligand synthesis, and hydrogel formation in biomaterials .

Comparison with Structurally Similar Compounds

Fmoc-β-Homoleu-OH (Fmoc-L-β-homoleucine)

  • Structure: Carboxylic acid analog with a methyl branch at the 5-position of a hexanoic acid backbone.
  • Molecular Formula: C₂₂H₂₅NO₄
  • Molecular Weight : 367.44 g/mol .
  • Key Differences :
    • Terminal functional group: Carboxylic acid vs. alcohol in the target compound.
    • Applications: Primarily used in peptide elongation; lacks the hydroxyl group required for esterification or hydrogel formation .

Fmoc-(R)-3-amino-5-hexenoic Acid

  • Structure : Unsaturated variant with a double bond at the 5-position and a carboxylic acid terminus.
  • Molecular Formula: C₂₁H₂₁NO₄
  • Molecular Weight : 351.4 g/mol .
  • Key Differences: Double bond introduces rigidity; reduces conformational flexibility compared to the saturated hexanol backbone. Applications: Used in stapled peptide synthesis; less stable under acidic conditions due to the acid group .
  • Research Findings : Demonstrates moderate reactivity in Fmoc-deprotection steps, requiring optimized coupling conditions .

Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic Acid

  • Structure: Diastereomeric carboxylic acid with hydroxyl and amino groups at the 2- and 3-positions, respectively.
  • Molecular Formula: C₂₂H₂₅NO₅
  • Molecular Weight : 383.44 g/mol .
  • Key Differences :
    • Additional hydroxyl group enables hydrogen bonding, influencing crystal packing and hydrogel formation .
    • Applications: Used in self-assembling hydrogels for drug delivery; differs from the target compound’s alcohol terminus .
  • Research Findings : Single-crystal X-ray diffraction confirms planar Fmoc group interactions, critical for fibrillar self-assembly .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Solubility Profile
Fmoc-(R)-3-amino-5-methylhexan-1-ol HCl C₂₂H₂₆ClNO₃ ~400.9 -NH₂, -OH, Fmoc, HCl Peptide synthesis, hydrogels DMF, DCM, acidic aqueous
Fmoc-β-Homoleu-OH C₂₂H₂₅NO₄ 367.44 -COOH, -NH₂, Fmoc SPPS, chiral ligands DMF, DMSO
Fmoc-(R)-3-amino-5-hexenoic Acid C₂₁H₂₁NO₄ 351.4 -COOH, -NH₂, Fmoc, C=C Stapled peptides DCM, THF
Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic Acid C₂₂H₂₅NO₅ 383.44 -COOH, -NH₂, -OH, Fmoc Hydrogels, biomaterials Water (pH-dependent)

Stereochemical Integrity

  • Target Compound: this compound is synthesized via reductive amination followed by Fmoc protection. Propylene oxide is critical as an HCl scavenger to prevent racemization during protection .
  • Comparative Insight : Fmoc-β-Homoleu-OH requires Na₂CO₃ for Fmoc-Cl coupling, which risks racemization unless reaction conditions are tightly controlled .

Hydrogel Formation

  • The target compound’s hydroxyl group enables participation in hydrogen-bonded networks, similar to Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid. However, its alcohol terminus limits fibrillar stacking compared to carboxylic acid derivatives .

Market and Commercial Availability

  • Leading suppliers include Watanabe Chemical Industries and Combi-Blocks Inc., with prices ranging from $6,500/g (research-grade) to $20,000/5g (GMP-grade) .

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